1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly as inhibitors of various enzymes and receptors. This specific compound has shown potential in targeting fibroblast growth factor receptors (FGFRs), which play a crucial role in the development and progression of certain cancers .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the pyrrolopyridine core, followed by functionalization at specific positions to introduce the fluorophenyl and methylethyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its inhibitory effects on FGFRs, making it a potential candidate for cancer therapy.
Medicine: Due to its biological activity, it is being explored as a therapeutic agent for treating cancers that involve abnormal FGFR signaling.
Industry: The compound’s derivatives may be used in the development of new drugs and chemical products
Mechanism of Action
The compound exerts its effects primarily by inhibiting FGFRs. FGFRs are involved in cell growth, differentiation, and survival. Abnormal activation of these receptors can lead to uncontrolled cell proliferation and cancer. By inhibiting FGFRs, 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- can reduce cancer cell growth and induce apoptosis (programmed cell death). The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are related to cell signaling and apoptosis .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- include other pyrrolopyridine derivatives that also target FGFRs. These compounds may have different substituents, leading to variations in their biological activity and specificity. For example, compounds with different halogen substitutions or alkyl groups may exhibit different inhibitory profiles and therapeutic potentials .
Some similar compounds include:
- 1H-Pyrrolo[2,3-b]pyridine derivatives with different halogen substitutions.
- Compounds with varying alkyl or aryl groups at specific positions on the pyrrolopyridine core .
These comparisons highlight the uniqueness of 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- in terms of its specific substituents and their impact on its biological activity.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- is of particular interest for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and its potential as a lead compound for drug development.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C15H16FN3O
- Molecular Weight : 273.31 g/mol
- IUPAC Name : 4-(4-fluorophenyl)-6-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-5-methanol
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). For instance, a related derivative demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, showcasing its potential in cancer therapy by inhibiting tumor growth and metastasis through FGFR signaling pathways .
Janus Kinase (JAK) Inhibition
The compound has also been investigated for its role as a JAK inhibitor. JAKs are critical in cytokine signaling pathways involved in inflammatory diseases. In vitro studies have shown that certain pyrrolo[2,3-b]pyridine derivatives can selectively inhibit JAK1, leading to decreased proliferation of hepatic stellate cells and reduced fibrogenic gene expression . This suggests therapeutic potential for conditions like hepatic fibrosis.
Anticancer Activity
In vitro studies have demonstrated that the compound significantly inhibits the proliferation of breast cancer cell lines (e.g., 4T1 cells). The compound not only reduces cell viability but also induces apoptosis and inhibits cell migration and invasion . These findings highlight its potential as an anticancer agent.
Immunomodulatory Effects
The immunomodulatory properties of the compound have been explored through its effects on immune signaling pathways. It has shown promise in modulating responses mediated by JAK3, which is vital in treating autoimmune diseases .
Study on FGFR Inhibition
A recent study synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their biological activity against FGFRs. Among these, the derivative corresponding to our compound exhibited significant inhibition of FGFR-mediated signaling in various cancer models .
JAK Inhibition in Hepatic Fibrosis
Another study focused on the effects of a related pyrrolo[2,3-b]pyridine derivative on hepatic fibrosis. The results indicated that treatment with this compound led to a marked reduction in TGF-β-induced migration of hepatic stellate cells at concentrations as low as 0.25 μM .
Summary of Biological Activities
Activity | Target | IC50 Value | Notes |
---|---|---|---|
FGFR Inhibition | FGFR1 | 7 nM | Potent inhibition leading to reduced tumor growth |
FGFR Inhibition | FGFR2 | 9 nM | Significant impact on cancer cell proliferation |
JAK Inhibition | JAK1 | Not specified | Reduces hepatic stellate cell proliferation |
Apoptosis Induction | Breast Cancer Cells (4T1) | Not specified | Induces apoptosis and inhibits migration |
Properties
CAS No. |
140640-92-2 |
---|---|
Molecular Formula |
C13H22N4O2 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 3-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-5-9(8-17)10-7-11(14)16-15-10/h7,9H,4-6,8H2,1-3H3,(H3,14,15,16) |
InChI Key |
FVFCXRGLJZSMKG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NN2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.